17-hydroxyoleic acid 17-O-sophoroside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

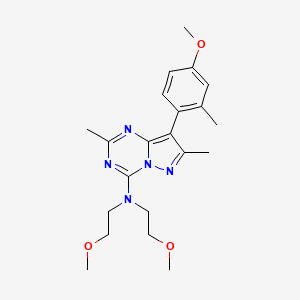

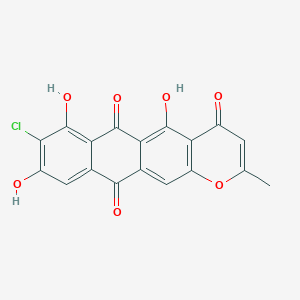

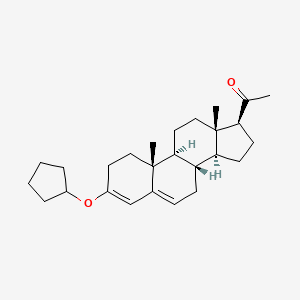

(9Z)-17-hydroxyoctadec-9-enoic acid 17-O-sophoroside is a sophoroside resulting from the formal condensation of the alcoholic hydroxy group of 17-hydroxyoleic acid with beta-sophorose. It is an (omega-1)-hydroxy fatty acid, a sophoroside and a sophorolipid. It derives from a (9Z)-17-hydroxyoctadec-9-enoic acid. It is a conjugate acid of a (9Z)-17-hydroxyoctadec-9-enoate 17-O-sophoroside.

Aplicaciones Científicas De Investigación

Polyhydroxy Fatty Acids Derived from Sophorolipids

Research shows that 17-hydroxyoleic acid, derived from sophorolipids, can be used to synthesize new polyhydroxy fatty acids. These acids have various hydroxy groups that can be incorporated into the C18 chain in different geometries. They are beneficial as building blocks for polymers or components of lubricant formulations, especially due to the regiochemical control in their synthesis (Zerkowski & Solaiman, 2007).

Synthesis of Polyfunctional Fatty Amines

Another study discusses the synthesis of mono-, di-, and triamines using 17-hydroxy oleate obtained from sophorolipids. These fatty amines have various functionalities like hydroxy groups, carboxylic acids, and C-C double bonds. They are significant in creating highly functionalized polymers and surfactants (Zerkowski & Solaiman, 2006).

Interfacial Activities and Cytotoxicities of Mixed Sophorolipids

Sophorolipids, including 17-L-hydroxydecanoic acid sophorosides, are investigated for their surfactant properties. The study found that natural SL (sophorolipids) display balanced interfacial activities and have potential as biocompatible surface active agents due to their low cytotoxicities and high interfacial properties (Hirata et al., 2009).

Benzoboroxoles as Efficient Glycopyranoside-Binding Agents

A research on benzoboroxoles, which are capable of complexing glycopyranosides efficiently in neutral water, may be relevant. This study could provide insights into the complexation behavior of similar structures like 17-hydroxyoleic acid 17-O-sophoroside (Bérubé, Dowlut, & Hall, 2008).

Enzymatic Production of Modified 2-Dodecyl-Sophorosides

This study discusses the enzymatic production and characterization of alkyl sophorosides, a type of sophorolipids, using 17-hydroxy stearic acid as an acyl donor. These glycoconjugates, produced via enzymatic modifications, show potential applications in the cosmetic industry due to their properties like moisture conservation of the skin (Recke et al., 2013).

Utilization as Biosurfactants for Postemergence Herbicides

Sophorolipids, including 17-hydroxy-Δ9-octadecenoic acid sophorosides, are considered for use as natural surfactants for postemergence herbicides. Their surfactant-like properties are valuable in agricultural applications, potentially replacing petroleum-based detergents and emulsifiers (Vaughn et al., 2014).

Propiedades

Nombre del producto |

17-hydroxyoleic acid 17-O-sophoroside |

|---|---|

Fórmula molecular |

C30H54O13 |

Peso molecular |

622.7 g/mol |

Nombre IUPAC |

(Z)-17-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoctadec-9-enoic acid |

InChI |

InChI=1S/C30H54O13/c1-19(15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-22(33)34)40-30-28(26(38)24(36)21(18-32)42-30)43-29-27(39)25(37)23(35)20(17-31)41-29/h2-3,19-21,23-32,35-39H,4-18H2,1H3,(H,33,34)/b3-2-/t19?,20-,21-,23-,24-,25+,26+,27-,28-,29+,30-/m1/s1 |

Clave InChI |

MRMIIYJPIRIFCV-QNFSESTQSA-N |

SMILES isomérico |

CC(CCCCCC/C=C\CCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

CC(CCCCCCC=CCCCCCCCC(=O)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]cyclopropyl]acetamide](/img/structure/B1243117.png)

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(1,3-benzothiazol-2-ylsulfanyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1243122.png)

![(3S)-3-[(2S)-5-carboxy-2-{(3S)-3-hydroxy-15-methylhexadecanoylamino}-pentanoyl]oxy-15-methylhexadecanamide](/img/structure/B1243129.png)

![7,8-dihydroxy-3-methyl-10-oxo-10H-chromeno[3,2-c]pyridine-9-carboxylic acid](/img/structure/B1243131.png)

![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-imidazo[4,5-c]pyridinyl]-N,N-dimethylacetamide](/img/structure/B1243133.png)

![2-(4-Dimethylamino-phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid {2-hydroxy-3-[4-(2-isopropoxy-phenyl)-piperazin-1-yl]-propyl}-amide](/img/structure/B1243134.png)